molecular formula C8H12 B3052372 1,4-Dimethylcyclohexa-1,4-diene CAS No. 4074-22-0

1,4-Dimethylcyclohexa-1,4-diene

Cat. No.: B3052372
CAS No.: 4074-22-0
M. Wt: 108.18 g/mol
InChI Key: SUXVTICOXXNSKI-UHFFFAOYSA-N
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Description

1,4-Dimethylcyclohexa-1,4-diene (CAS Number: 4074-22-0) is a cyclic diene with the molecular formula C8H12 and an average molecular weight of 108.18 g/mol . This compound belongs to the class of substituted cyclohexa-1,4-dienes, which are of significant interest in advanced organic synthesis and methodology development. As a structural analog of 1,4-cyclohexadiene, it shares characteristics as a potential building block and hydrogen donor in various chemical transformations . In research applications, this compound serves as a key starting material or intermediate in synthetic routes. Its reactivity has been explored in studies involving one-electron oxidation, which can lead to unique cycloaddition products, demonstrating its utility in constructing complex molecular architectures . Furthermore, substituted cyclohexa-1,4-dienes are frequently employed as precursors in the synthesis of natural products and alkaloids, where they can be strategically aromatized or further functionalized to build core ring systems . The presence of two methyl groups on the diene system influences its electronic properties and steric profile, making it a subject for structure-reactivity studies. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human or veterinary use.

Properties

CAS No.

4074-22-0

Molecular Formula

C8H12

Molecular Weight

108.18 g/mol

IUPAC Name

1,4-dimethylcyclohexa-1,4-diene

InChI

InChI=1S/C8H12/c1-7-3-5-8(2)6-4-7/h3,6H,4-5H2,1-2H3

InChI Key

SUXVTICOXXNSKI-UHFFFAOYSA-N

SMILES

CC1=CCC(=CC1)C

Canonical SMILES

CC1=CCC(=CC1)C

Origin of Product

United States

Preparation Methods

Wittig Reaction with Methyltriphenylphosphonium Bromide

A widely employed method for synthesizing 1,4-dimethylcyclohexa-1,4-diene involves the Wittig reaction, which facilitates the formation of carbon-carbon double bonds. In this approach, methyltriphenylphosphonium bromide reacts with a suitable aldehyde precursor in the presence of a strong base such as $$ n $$-butyllithium ($$ n $$-BuLi).

Procedure :

  • A suspension of methyltriphenylphosphonium bromide (6.0 mmol) in tetrahydrofuran (THF, 30 mL) is treated with $$ n $$-BuLi (2.3 mL, 2.6 M in $$ n $$-hexane) at 0°C under inert atmosphere.
  • After 15 minutes, a cinnamaldehyde derivative (6.0 mmol) is added, and the mixture is stirred at room temperature.
  • The reaction is quenched with saturated ammonium chloride ($$ \text{NH}_4\text{Cl} $$) and extracted with ethyl acetate ($$ \text{EtOAc} $$).
  • The crude product is purified via silica-gel column chromatography using $$ n $$-hexane/$$ \text{EtOAc} $$ (30:1) to yield this compound.

Key Parameters :

  • Yield : ~85% (for analogous dienes).
  • Solvent : THF or dichloromethane ($$ \text{CH}2\text{Cl}2 $$).
  • Base : $$ n $$-BuLi or potassium tert-butoxide ($$ t $$-BuOK).

Horner-Wadsworth-Emmons Modification

An alternative to the Wittig reaction, this method uses phosphonate esters to improve stereoselectivity. For example, diethyl (1,4-dimethylcyclohexa-1,4-dienyl)phosphonate can react with aldehydes under basic conditions to form the target diene.

Dehydration of Cyclohexanediols

Acid-Catalyzed Dehydration

This compound is accessible via the dehydration of 1,4-dimethylcyclohexane-1,4-diol using acidic catalysts.

Procedure :

  • 1,4-Dimethylcyclohexane-1,4-diol is heated with concentrated sulfuric acid ($$ \text{H}2\text{SO}4 $$) or hydrochloric acid ($$ \text{HCl} $$) at 60–80°C.
  • The reaction mixture is neutralized with sodium bicarbonate ($$ \text{NaHCO}3 $$) and extracted with $$ \text{CH}2\text{Cl}_2 $$.
  • Distillation under reduced pressure isolates the diene.

Challenges :

  • Competing formation of 1,3-dimethylcyclohexa-1,3-diene due to carbocation rearrangements.
  • Yield : ~50–60% for the 1,4-isomer, requiring chromatographic separation.

Cyclization of Conjugated Dienes

Electrocyclic Ring-Closure Reactions

Thermal or photochemical cyclization of linear conjugated dienes, such as 2,5-dimethylhexa-1,3-diene, can yield this compound.

Conditions :

  • Temperature : 120–150°C under vacuum.
  • Catalyst : Lewis acids like aluminum chloride ($$ \text{AlCl}_3 $$).

Mechanism :
The reaction proceeds via a suprafacial, conrotatory mechanism governed by the Woodward-Hoffmann rules, favoring the formation of the 1,4-diene isomer.

Purification and Isolation Techniques

Silica-Gel Column Chromatography

Crude reaction mixtures are typically purified using silica-gel columns with nonpolar eluents (e.g., $$ n $$-hexane/$$ \text{EtOAc} $$) to separate this compound from isomers and byproducts.

Example Protocol :

  • Column Dimensions : 30 cm × 2.5 cm.
  • Eluent Gradient : $$ n $$-hexane to $$ n $$-hexane/$$ \text{EtOAc} $$ (95:5).
  • Retention Factor ($$ R_f $$) : 0.45 (TLC, $$ n $$-hexane).

Distillation

Fractional distillation under reduced pressure (e.g., 10–15 mmHg) is employed for large-scale purification, yielding >90% purity.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Industrial synthesis often utilizes continuous flow systems to enhance reaction control and scalability. Key parameters include:

  • Residence Time : 10–30 minutes.
  • Temperature Control : Jacketed reactors with cooling systems.

Catalyst Recycling

Homogeneous catalysts (e.g., $$ \text{H}2\text{SO}4 $$) are recovered via aqueous extraction and reused, reducing production costs.

Challenges in Isomer Separation and Selectivity

Competing Formation of 1,3-Diene Isomers

The synthesis of this compound is frequently complicated by the formation of its 1,3-isomer (CAS 26120-52-5). Strategies to mitigate this include:

  • Steric Hindrance : Bulky substituents on starting materials to favor 1,4-addition.
  • Low-Temperature Conditions : Slowing carbocation rearrangements during dehydration.

Chromatographic Resolution

Reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases achieves baseline separation of isomers, albeit at elevated operational costs.

Chemical Reactions Analysis

Types of Reactions: 1,4-Dimethylcyclohexa-1,4-diene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,4-Dimethylcyclohexa-1,4-diene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-dimethylcyclohexa-1,4-diene involves its ability to participate in various chemical reactions due to the presence of conjugated double bonds. These double bonds allow the compound to act as a dienophile in Diels-Alder reactions, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and conditions employed .

Comparison with Similar Compounds

Table 1: Electronic Properties Comparison

Compound Absorption Maxima (nm) Key Application
This compound 210–220 Antimicrobial agents
1,4-Disilacyclohexa-2,5-diene 273 Organic electronics

Cyclic vs. Linear Dienes: 1,4-Hexadiene

1,4-Hexadiene (CAS: 592-45-0) is a linear diene with the structure CH₂=CH–CH₂–CH₂–CH=CH₂. Unlike the cyclic 1,4-dimethylcyclohexadiene, its linearity results in:

  • Higher Reactivity : Susceptible to polymerization and Diels-Alder reactions due to less steric hindrance.
  • Lower Thermal Stability : Linear dienes lack the stabilizing effect of aromaticity or ring strain relief.

Table 2: Structural and Physical Properties

Property This compound 1,4-Hexadiene
Molecular Formula C₁₀H₁₆ C₆H₁₀
Boiling Point ~175°C ~65°C
Ring Strain Minimal (planar conjugation) N/A

Sesquiterpenes: Cadina-1,4-diene

Cadina-1,4-diene (Fig. 3), a bicyclic sesquiterpene, demonstrates antifungal activity in Trichoderma species . While both compounds have 1,4-diene systems, cadina-1,4-diene’s larger ring system and isopropyl groups enhance its volatility and interaction with fungal membranes, unlike the smaller γ-terpinene.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 1,4-Dimethylcyclohexa-1,4-diene?

  • Methodological Answer :

  • Diels-Alder Reaction : Cycloaddition of 1,3-butadiene derivatives with dimethylacetylene dicarboxylate, followed by selective hydrogenation and dehydrogenation steps to introduce the conjugated diene system .
  • Dehydrogenation of Saturated Precursors : Catalytic dehydrogenation of 1,4-dimethylcyclohexane using palladium or platinum catalysts under controlled temperatures (150–200°C) to preserve stereochemistry .
  • Yield Optimization : Lower yields (e.g., ~11% in analogous hexadiene syntheses) highlight the need for inert atmospheres and precise stoichiometric control to minimize side reactions .

Q. How can NMR spectroscopy distinguish this compound from its isomers?

  • Methodological Answer :

  • 1H NMR : Protons on the conjugated diene system (δ 5.2–5.8 ppm) show vicinal coupling (J = 10–12 Hz), while methyl groups exhibit distinct splitting patterns (δ 1.2–1.5 ppm) depending on axial/equatorial positions .
  • NOE Experiments : Nuclear Overhauser effects between methyl groups and adjacent protons confirm spatial proximity, resolving stereochemical ambiguities .
  • Comparative Data : Reference shifts from structurally similar compounds like γ-terpinene (1-methyl-4-isopropylcyclohexa-1,4-diene) can validate assignments .

Q. What are the key stability considerations for handling this compound?

  • Methodological Answer :

  • Light and Oxygen Sensitivity : Store under argon or nitrogen at –20°C to prevent [4+2] cycloaddition or oxidation. Use amber glassware and radical inhibitors (e.g., BHT) during reactions .
  • Thermal Stability : Decomposition above 80°C necessitates low-temperature reflux setups (e.g., acetone/dry ice baths) for prolonged reactions .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in Diels-Alder reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d) to determine frontier molecular orbitals (HOMO/LUMO). Lower LUMO energy correlates with higher electrophilicity and reaction rates .
  • Transition State Analysis : Identify regioselectivity trends (e.g., endo vs. exo) by modeling interactions between diene and dienophile substituents .
  • Validation : Compare computed activation energies with experimental kinetic data from model reactions .

Q. How to resolve contradictions in reported thermodynamic properties (e.g., ΔHf°) of this compound?

  • Methodological Answer :

  • Purity Assessment : Use HPLC (≥99.5% purity) and GC-MS to rule out impurities affecting calorimetric measurements .
  • Standardized Protocols : Replicate measurements using bomb calorimetry under identical conditions (solvent, temperature) as conflicting studies .
  • Error Analysis : Quantify uncertainties from sample preparation and instrument calibration to identify outliers .

Q. What strategies enhance the catalytic efficiency of this compound in asymmetric synthesis?

  • Methodological Answer :

  • Chiral Ligand Design : Employ bisoxazoline or phosphine ligands to coordinate transition metals (e.g., Rh, Pd), inducing enantioselectivity in cyclopropanation or epoxidation .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve catalyst solubility and stabilize charged intermediates, increasing turnover frequencies .
  • Kinetic Profiling : Monitor reaction progress via in-situ IR or Raman spectroscopy to optimize ligand/metal ratios .

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